Pyrrolidine vs. Piperidine Core: Patent-Derived PKR1 Antagonist Potency Shift
In the sulfonyl piperidine patent family (US10167273B2), the piperidine analog 4-phenoxy-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine (Example 96) demonstrated PROKR1 antagonism with an IC50 of 80 nM in a functional intracellular calcium mobilization assay [1]. The corresponding pyrrolidine-scaffold compounds, while not individually enumerated with the 2-pyridyloxy substituent in the disclosed examples, are explicitly claimed as interchangeable cores within the Markush structure. The pyrrolidine ring introduces a different N–O vector angle and ring-puckering preference compared to piperidine, which binding data from structurally related sulfonyl pyrrolidine series (e.g., matrix metalloproteinase-2 inhibitors) indicate can shift IC50 values by 5- to 50-fold depending on the target [2]. Researchers selecting 1904215-91-3 over the piperidine analog gain access to a distinct conformational space that may improve selectivity against off-target GPCRs or kinases.
| Evidence Dimension | PROKR1 functional antagonism (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported in public domain for 1904215-91-3; predicted to differ from piperidine analog based on ring-size SAR |
| Comparator Or Baseline | 4-Phenoxy-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine (US9475795, Example 96): IC50 = 80 nM |
| Quantified Difference | Piperidine → pyrrolidine core substitution predicted to produce ≥5-fold IC50 shift based on class-level SAR; exact value requires experimental determination |
| Conditions | Functional assay: inhibition of PROKR1-mediated intracellular Ca2+ mobilization in recombinant cell lines |
Why This Matters
The pyrrolidine core offers a topological alternative to piperidine that cannot be achieved by simple substitution, making 1904215-91-3 a necessary tool for SAR exploration of ring-size effects on GPCR target engagement.
- [1] BindingDB Entry BDBM250617: US9475795, 96 (4-phenoxy-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine). PROKR1 IC50 = 80 nM. View Source
- [2] Cheng, X.-C. et al. (2008). Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase-2 inhibitors. Bioorganic & Medicinal Chemistry, 16(8), 4431–4443. (Demonstrates pyrrolidine vs. piperidine potency differentials in sulfonamide series.) View Source
